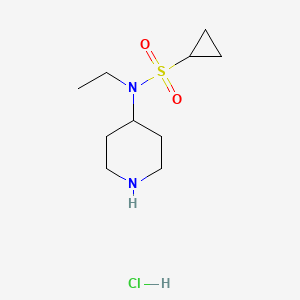

N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multi-component reactions, cyclization, and hydrogenation processes. These methods are designed to be cost-effective and scalable for large-scale production .

化学反应分析

Types of Reactions

N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

科学研究应用

Orexin Receptor Agonist Activity

N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride has been identified as an agonist for orexin receptor type 2. This receptor plays a crucial role in regulating arousal, wakefulness, and appetite. The compound is being investigated for its potential use in treating:

- Narcolepsy : It may help manage symptoms by promoting wakefulness .

- Obesity and Metabolic Disorders : Due to its influence on appetite regulation .

- Sepsis and Related Conditions : Research indicates that orexin receptor agonists can improve outcomes in septic shock models .

Pain Management

The compound has shown promise in the modulation of sodium channels, particularly NaV1.7, which is implicated in pain pathways. Inhibition of this channel can lead to analgesic effects, making it a candidate for treating:

- Neuropathic Pain : Conditions such as diabetic neuropathy and post-herpetic neuralgia may benefit from its use .

- Chronic Pain Syndromes : Its potential as a pain management agent is significant given the limited efficacy of current treatments .

Research into the biological activities of this compound has revealed several important findings:

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial effects, warranting further exploration in infectious disease contexts.

- Anticancer Activity : Investigations into its effects on cancer cell lines have indicated potential for inhibiting tumor growth, although more comprehensive studies are needed to establish efficacy and mechanisms.

Case Studies

Several case studies highlight the applications of this compound:

- Narcolepsy Treatment : A study demonstrated that administration of the compound improved wakefulness in animal models of narcolepsy, supporting its potential therapeutic role .

- Pain Relief in Neuropathic Models : Research indicated significant analgesic effects when tested against neuropathic pain models, showcasing its ability to modulate sodium channel activity effectively .

- Antimicrobial Efficacy : In vitro studies showed promising results against various bacterial strains, suggesting a potential role in developing new antimicrobial agents.

作用机制

The mechanism of action of N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

Similar compounds include other piperidine derivatives such as:

- Piperine

- Evodiamine

- Matrine

- Berberine

- Tetrandine

Uniqueness

N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride is unique due to its specific structural features, including the cyclopropanesulfonamide group, which may confer distinct chemical and biological properties compared to other piperidine derivatives .

生物活性

N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonyl group attached to a nitrogen atom. Its structure can be depicted as follows:

- Chemical Formula : C₁₃H₁₈ClN₃O₂S

- Molecular Weight : 303.82 g/mol

This compound exhibits its biological activity primarily through interactions with specific molecular targets, including receptors involved in apoptosis and cell proliferation pathways.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For instance, it has shown broad-spectrum cytotoxic effects against various human cancer cell lines. The following table summarizes its efficacy against selected cancer types:

| Cell Line | GI50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 0.70 | High sensitivity |

| HCT-116 (Colon) | 0.85 | Moderate sensitivity |

| OVCAR-3 (Ovarian) | 1.00 | Moderate sensitivity |

| HL-60 (Leukemia) | 0.50 | High sensitivity |

These results indicate that the compound can inhibit cell growth effectively at low concentrations, suggesting a potential for development as an anticancer agent .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects, particularly as an orexin receptor agonist. This mechanism is relevant for conditions such as narcolepsy and other sleep disorders.

Case Studies

- Orexin Receptor Agonism : In preclinical models, administration of the compound showed improved wakefulness and alertness in subjects with induced sleep disorders. This suggests potential therapeutic applications in managing narcolepsy and related conditions .

- Cytotoxicity Studies : A study evaluating the compound's cytotoxic effects on multiple cancer cell lines demonstrated significant apoptosis induction through upregulation of pro-apoptotic proteins while downregulating anti-apoptotic proteins such as Bcl-2 .

Pharmacological Profile

The pharmacological profile of this compound includes various bioactivities:

- Antitumor Activity : Demonstrated through in vitro assays against diverse cancer cell lines.

- Neuroprotective Effects : Potential benefits in treating neurological disorders by modulating orexin receptor activity.

- Antibacterial Properties : Some derivatives have shown moderate antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .

属性

IUPAC Name |

N-ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2S.ClH/c1-2-12(9-5-7-11-8-6-9)15(13,14)10-3-4-10;/h9-11H,2-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSENBAMRZLHXPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCNCC1)S(=O)(=O)C2CC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。